2-Amino-4-(difluoromethoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-4-1-2-5(7(12)13)6(11)3-4/h1-3,8H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVZOFVONIJHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of 2 Amino 4 Difluoromethoxy Benzoic Acid
Amino Group Reactivity
The aromatic amino group in 2-Amino-4-(difluoromethoxy)benzoic acid is a versatile nucleophile and a key site for various chemical modifications, including the formation of amides and imines, construction of heterocyclic systems, and redox transformations.
Formation of Amides and Schiff Bases
The primary amino group readily undergoes condensation reactions with carbonyl compounds. With carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides), it forms the corresponding N-acyl derivatives, or amides. This transformation is fundamental in synthetic chemistry for linking molecular fragments.
Similarly, the reaction with aldehydes or ketones under appropriate conditions yields imines, commonly known as Schiff bases. This reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol (B145695). rjptonline.orgeurjchem.com The formation of the imine bond (C=N) is a reversible process, often driven to completion by the removal of water. rjptonline.org
A related synthesis involves the reaction of 4-(difluoromethoxy)-2-hydroxybenzaldehyde (B13900239) with an aromatic diamine in ethanol to produce a Schiff base. semanticscholar.org This demonstrates the typical reactivity of a carbonyl group with an aromatic amine, a reaction pathway directly applicable to the amino group of this compound.
Table 1: Examples of Schiff Base Formation with Substituted Amines
| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-methylbenzene-1,2-diamine | 4-(difluoromethoxy)-2-hydroxybenzaldehyde | Ethanol | Reflux, 4 hours | Schiff Base | semanticscholar.org |
| 4-aminobenzoic acid | Benzaldehyde | Ethanol | Reflux, 4-5 hours | Schiff Base | rjptonline.org |
| o-aminobenzoic acid | Imidazoleacetophenone | Not specified | Not specified | Schiff Base | eurjchem.com |
Heterocyclic Ring Annulation Reactions
As a derivative of anthranilic acid, this compound is a valuable precursor for the synthesis of fused heterocyclic compounds, particularly quinolines and quinazolines. These reactions, often named reactions like the Friedländer annulation or Niementowski quinoline (B57606) synthesis, involve the condensation of the anthranilic acid derivative with a compound containing a reactive carbonyl group and an adjacent α-methylene group.
For instance, the reaction with β-ketoesters or similar compounds can lead to the formation of quinoline derivatives. The amino group acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring system. The specific reaction conditions and the nature of the carbonyl-containing reactant dictate the final structure of the heterocyclic product. General methodologies for synthesizing fluorinated heterocycles often utilize such condensation strategies. nih.gov
Reductive and Oxidative Transformations
The amino group can be subject to both reduction and oxidation, although these transformations are less common than nucleophilic reactions. While the amino group is already in a reduced state, the aromatic ring to which it is attached can be hydrogenated under forcing conditions, though this typically requires high pressures and active catalysts, and often leads to a mixture of products.
More relevant is the potential for oxidation. Aromatic amines can be oxidized to various products, including nitroso, nitro, or azo compounds, depending on the oxidizing agent and reaction conditions. However, these reactions can be challenging to control and may lead to polymerization or degradation of the starting material. A more synthetically useful transformation related to this is the reduction of a corresponding nitro compound to form the amine. For example, 2-Amino-4,5-difluorobenzoic acid can be synthesized in high yield by the catalytic hydrogenation of 4,5-Difluoro-2-nitrobenzoic acid using palladium hydroxide (B78521) on carbon. chemicalbook.com This indicates that the reverse reaction, the oxidation of the amino group to a nitro group, is a feasible, albeit potentially harsh, transformation.
Carboxylic Acid Reactivity
The carboxylic acid moiety is the second key reactive center in this compound. Its chemistry is dominated by reactions at the carbonyl carbon, including esterification, amidation, and conversion to more reactive acyl derivatives.
Esterification and Amidation Reactions
The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol, typically under acidic catalysis (Fischer esterification). This is a standard transformation for protecting the carboxylic acid group or for modifying the molecule's solubility and electronic properties. sphinxsai.com
Alternatively, the carboxylic acid can be coupled directly with an amine to form an amide. This reaction generally requires an activating agent or coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. Modern methods utilize various catalysts, such as those based on titanium or niobium, to promote this transformation efficiently. researchgate.netrsc.orgresearchgate.net For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with both alkyl and aryl amines in refluxing toluene (B28343), affording high yields of the corresponding amides. rsc.org
Table 2: Catalytic Systems for Direct Amidation of Carboxylic Acids
| Carboxylic Acid | Amine | Catalyst/Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Benzylamine | TiF₄ (10 mol%) | Toluene | 77% | researchgate.net |
| Benzoic Acid | Aniline | TiCl₄ (300 mol%) / Pyridine | Pyridine | 98% | nih.gov |
| n-Dodecanoic Acid | Aniline | Nb₂O₅ (heterogeneous) | Not specified | High | researchgate.net |
Acyl Fluoride (B91410) Formation and Other Activated Derivatives
For more demanding coupling reactions, the carboxylic acid can be converted into more reactive intermediates. Acyl halides, particularly acyl chlorides and fluorides, are common activated derivatives. Acyl fluorides have gained popularity due to their unique balance of reactivity and stability, being generally more stable to hydrolysis than acyl chlorides but sufficiently reactive for acylation reactions. researchgate.net
Several modern methods allow for the direct conversion of carboxylic acids to acyl fluorides. One approach uses deoxyfluorinating reagents like (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). organic-chemistry.org More recently, reagents such as 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) have been developed for this purpose, operating under mild conditions. researchgate.netbeilstein-journals.org Another efficient method involves the ex situ generation of thionyl fluoride (SOF₂), which reacts rapidly with a broad range of aromatic carboxylic acids to yield the corresponding acyl fluorides in high yields. nih.gov These acyl fluorides are versatile intermediates for the subsequent one-pot synthesis of amides, esters, and peptides. beilstein-journals.orgnih.gov
Table 3: Reagents for Direct Conversion of Carboxylic Acids to Acyl Fluorides
| Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Thionyl Fluoride (SOF₂) | Pyridine, DCM, 30 min | Rapid, mild, high yield for aromatic acids | nih.gov |
| BT-SCF₃ | DIPEA, DCM, rt | Sub-stoichiometric use possible, mild conditions | researchgate.netbeilstein-journals.org |
| XtalFluor-E® | cat. NaF, EtOAc, rt | Simple filtration workup | organic-chemistry.org |
| (Me₄N)SCF₃ | Room temperature | Base- and additive-free, high functional group tolerance | organic-chemistry.org |
Decarboxylation Pathways
The removal of the carboxyl group (decarboxylation) from benzoic acid derivatives is a reaction of significant synthetic interest. While benzoic acid itself is relatively stable, the rate and conditions of decarboxylation are highly dependent on the nature and position of other substituents on the aromatic ring. For aminobenzoic acids, decarboxylation can be facilitated, particularly under acidic conditions. researchgate.netrsc.org
The mechanism for the acid-catalyzed decarboxylation of aminobenzoic acids is proposed to proceed via an SE2 pathway. This involves the protonation of the aromatic ring at the carbon atom bearing the carboxyl group (the ipso-carbon), forming an unstable σ-complex. rsc.org The presence of electron-donating groups, such as the amino group at the ortho- or para- position, can stabilize this positively charged intermediate, thereby lowering the activation energy and facilitating the loss of carbon dioxide. rsc.org In the case of this compound, the strong electron-donating nature of the amino group ortho to the carboxyl function is expected to make it susceptible to decarboxylation under appropriate heating in acidic aqueous solutions. researchgate.net
Other methods for decarboxylation include heating with copper salts in a high-boiling solvent like quinoline or through oxidative decarboxylation, which converts the benzoic acid into a phenol. wikipedia.org
| Reaction Type | Reagents/Conditions | Expected Product | Reference |
| Acid-Catalyzed Decarboxylation | Dilute HCl, Heat | 3-(Difluoromethoxy)aniline | researchgate.netrsc.org |
| Copper-Catalyzed Decarboxylation | Copper salts, Quinoline, Heat | 3-(Difluoromethoxy)aniline | wikipedia.org |
| Oxidative Decarboxylation | O2, Cu(II) salts, 200-400 °C | 2-Amino-4-(difluoromethoxy)phenol | wikipedia.org |
Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution Patterns
Regioselectivity Directed by Difluoromethoxy and Amino/Carboxyl Groups
For this compound:
The -NH₂ group at C2 strongly directs electrophiles to C3 (ortho) and C5 (para).
The -COOH group at C1 directs incoming groups to C3 and C5 (meta).
The -OCHF₂ group at C4 directs to C3 and C5 (ortho).
The powerful activating and directing effect of the amino group is expected to dominate. Both the C3 and C5 positions are activated by all three substituents according to their preferred directing patterns. However, the C5 position, being para to the strongly activating amino group, is the most electronically enriched and sterically accessible site. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.
| Position | Effect of -NH₂ (at C2) | Effect of -COOH (at C1) | Effect of -OCHF₂ (at C4) | Predicted Outcome for Electrophilic Attack |
| C3 | Ortho (Activating) | Meta (Directing) | Ortho (Directing) | Favorable, but less so than C5 |
| C5 | Para (Activating) | Meta (Directing) | Ortho (Directing) | Most Favorable Site |
| C6 | Meta (Deactivating) | Ortho (Deactivating) | Meta (Deactivating) | Highly Unfavorable |
Palladium-Catalyzed C-H Functionalization
Transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying complex molecules without the need for pre-installed functional groups. nih.gov In this compound, both the amino and carboxyl groups can serve as directing groups to guide a palladium catalyst to specific C-H bonds.
Amino-Directed Functionalization : The amino group, typically after conversion to an amide or other suitable directing group, is an excellent director for C-H activation at the ortho position. nih.govnih.gov For this molecule, this would selectively functionalize the C-H bond at the C3 position.
Carboxyl-Directed Functionalization : The carboxylic acid moiety can also direct C-H activation, usually at the ortho positions. This would target the C6 position. However, this site is sterically hindered by the adjacent carboxyl group and electronically deactivated, making this transformation more challenging.
The most probable pathway for palladium-catalyzed C-H functionalization would involve derivatization of the amine, followed by ortho-palladation at C3. This activated intermediate can then react with a variety of coupling partners.
| Directing Group | Potential Site of C-H Functionalization | Comments | Reference |
| Amino Group (as amide) | C3 (ortho) | Highly favored and well-precedented pathway for selective functionalization. | nih.govnih.gov |
| Carboxyl Group | C6 (ortho) | Possible, but likely disfavored due to steric hindrance and electronic deactivation. | nih.gov |
Metal-Mediated Cross-Coupling Reactions
Metal-mediated cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. For a molecule like this compound, several strategies can be envisioned.
Coupling via C-H Activation : Building upon the palladium-catalyzed C-H functionalization described above, the resulting palladacycle intermediate (e.g., at C3) can undergo cross-coupling with various partners like aryl halides, olefins, or alkynes. This provides a direct method to introduce new substituents without prior halogenation of the ring.
Coupling of a Halogenated Derivative : If the molecule is first halogenated (e.g., brominated or iodinated) via an electrophilic aromatic substitution reaction (which would preferentially occur at C5), the resulting aryl halide can participate in standard cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination. Copper-catalyzed Ullmann-type couplings, often accelerated by amino acid ligands, are also highly effective for coupling aryl halides with nucleophiles. nih.gov
Decarboxylative Cross-Coupling : Advanced methods allow for the carboxyl group itself to be replaced in a cross-coupling reaction. This would involve the formation of a new bond at the C1 position, providing a unique route to functionalization that is complementary to C-H activation and traditional cross-coupling.
| Coupling Strategy | Position Functionalized | Required Precursor/Reaction | Example Reaction |
| C-H Activation/Coupling | C3 | Amide protection, Pd-catalyst | C-H Arylation |
| Traditional Cross-Coupling | C5 | Electrophilic Halogenation | Suzuki Coupling |
| Decarboxylative Coupling | C1 | Benzoic acid, Pd-catalyst | Decarboxylative Arylation |
Advanced Spectroscopic and Analytical Investigations for Mechanistic and Structural Elucidation
Elucidation of Reaction Mechanisms using Time-Resolved Spectroscopy
Understanding the formation of 2-Amino-4-(difluoromethoxy)benzoic acid requires insight into the underlying reaction mechanisms, such as nucleophilic aromatic substitution (SNAr) or the electrophilic fluorination of aromatic precursors. researchgate.netrsc.orgresearchgate.netnih.gov Time-resolved spectroscopic techniques are powerful tools for studying the transient species and short-lived intermediates that govern these reaction pathways. For instance, techniques like pulse radiolysis and flash photolysis coupled with transient absorption spectroscopy could be employed to observe the formation and decay of radical intermediates or excited states on timescales from nanoseconds to milliseconds. researchgate.net
High-resolution electronic spectroscopy in the gas phase can also provide critical data on how substituents influence charge transfer pathways within the molecule upon electronic excitation. nih.gov While specific time-resolved studies on the synthesis of this compound are not prevalent in the literature, the principles derived from studies on related aminobenzoic acids and fluorinated aromatic compounds are directly applicable. researchgate.netresearchgate.netnih.gov These methods allow for the direct observation of reaction kinetics and the characterization of intermediates that are undetectable by conventional steady-state measurements, thereby providing a detailed mechanistic portrait.
Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. nih.gov For a molecule like this compound, advanced NMR methods are crucial for conformational analysis and probing non-covalent intermolecular interactions.
The presence of the difluoromethoxy group introduces specific NMR signatures. The ¹⁹F NMR spectrum would provide direct information about the electronic environment of the fluorine atoms, while ¹³C NMR would show characteristic splitting patterns for the carbon of the -OCF₂H group due to J-coupling with the attached fluorine atoms.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet |
| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Doublets, Triplets |
| ¹H | Difluoromethoxy (-OCF₂H) | 6.5 - 7.5 | Triplet (t, ¹JHF) |
| ¹H | Amino (-NH₂) | 4.0 - 6.0 | Broad singlet |
| ¹³C | Carboxylic Acid (-C=O) | 165 - 175 | Singlet |
| ¹³C | Aromatic (Ar-C) | 100 - 150 | Singlets, Doublets (due to C-F coupling) |
| ¹³C | Difluoromethoxy (-OCF₂H) | 110 - 120 | Triplet (t, ¹JCF) |
| ¹⁹F | Difluoromethoxy (-OCF₂H) | -80 to -100 | Doublet (d, ¹JFH) |
In the solid phase, molecules often arrange into ordered structures known as supramolecular assemblies, guided by intermolecular forces like hydrogen bonding. Solid-state NMR (ssNMR) is uniquely suited to probe the structure and dynamics of such assemblies. brad.ac.ukresearchgate.net By measuring chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about molecular conformation and packing that are averaged out in solution. nih.gov For this compound, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.
Characterize Hydrogen Bonding: The formation of hydrogen bonds significantly affects the chemical shifts of the involved nuclei (e.g., ¹H, ¹³C, ¹⁵N). ssNMR can confirm the presence of characteristic hydrogen-bonding motifs, such as the carboxylic acid dimers or interactions involving the amino group. brad.ac.uk
Determine Intermolecular Distances: Advanced ssNMR techniques can measure internuclear distances, providing quantitative constraints for determining the three-dimensional arrangement of molecules within the crystal lattice. researchgate.netmdpi.com
Studies on fluorinated steroids and co-crystals of benzoic acid derivatives have demonstrated that ssNMR, often combined with X-ray diffraction data, provides a powerful approach for a complete structural analysis of crystalline solids. researchgate.netnih.gov
While 1D NMR provides fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques resolve these ambiguities by correlating signals based on their scalar (J-coupling) or spatial (Nuclear Overhauser Effect, NOE) relationships. weebly.comnmims.edu For this compound, key 2D NMR experiments would include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is essential for mapping out the spin systems of the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, enabling unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different fragments of the molecule, for example, by correlating the aromatic protons to the carboxylic carbon or the difluoromethoxy carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry.
Together, these experiments allow for a complete and confident assignment of all ¹H and ¹³C resonances, which is a prerequisite for any detailed structural or conformational analysis. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly sensitive to the presence of specific functional groups and changes in bonding, making it an excellent tool for structural confirmation and reaction monitoring. core.ac.ukbohrium.com
For this compound, the IR and Raman spectra would be dominated by characteristic bands from the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene (B151609) ring moieties. The difluoromethoxy (-OCF₂H) group would also exhibit characteristic C-F and C-O stretching vibrations.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | Strong / Weak |
| N-H Stretch | Amino | 3300 - 3500 | Medium / Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium / Strong |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Very Strong / Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong / Strong |
| C-F Stretch | Difluoromethoxy | 1000 - 1200 | Strong / Weak |
| C-O Stretch | Ether & Carboxylic Acid | 1210 - 1320 | Strong / Medium |
Raman spectroscopy is particularly well-suited for real-time, in-situ monitoring of chemical reactions. nih.gov For example, during the synthesis of a benzoic acid derivative, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the product's C=O or C=C ring stretching modes. nih.govias.ac.in This allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of potential byproduct formation without the need for sample extraction.
X-ray Crystallography for Absolute Configuration and Hydrogen Bonding Network Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, this technique would yield an unambiguous three-dimensional model of the molecule as it exists in the solid state.
A key aspect revealed by X-ray crystallography is the nature of intermolecular interactions, particularly the hydrogen bonding network. mdpi.com Based on studies of related aminobenzoic acids, several hydrogen bonding motifs would be expected: amanote.comresearchgate.net
Carboxylic Acid Dimer: A common motif where two molecules are linked via a pair of O-H···O hydrogen bonds between their carboxyl groups, forming a stable eight-membered ring. rsc.org
Amino-Carboxyl Interactions: Hydrogen bonds can form between the amino group of one molecule and the carbonyl oxygen (N-H···O=C) or hydroxyl oxygen (N-H···O-H) of a neighboring molecule. brad.ac.uk
Analysis of the crystal structure provides fundamental insights into the forces that govern molecular self-assembly and influences physical properties such as melting point, solubility, and stability.
Mass Spectrometry for Reaction Progress Monitoring and Intermediate Identification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
Modern MS techniques, particularly when coupled with ambient ionization methods, are powerful tools for real-time reaction monitoring. acs.orgwaters.comadvion.com Techniques like Electrospray Ionization (ESI-MS) or Atmospheric Solids Analysis Probe (ASAP-MS) can be used to directly sample a reaction mixture with minimal to no preparation. waters.compurdue.edu By tracking the ion signals corresponding to the reactants, intermediates, and the final product over time, chemists can gain detailed kinetic information and mechanistic insights. acs.org This approach allows for the rapid identification of reaction intermediates that may be too transient to be observed by other methods, helping to optimize reaction conditions and maximize yield. purdue.edu
Computational and Theoretical Studies on 2 Amino 4 Difluoromethoxy Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. niscpr.res.innih.govfrontiersin.org It provides a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. niscpr.res.in DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are frequently employed to determine various reactivity descriptors.
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting chemical reactivity. malayajournal.orgacadpubl.eu The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. malayajournal.orgacadpubl.eu The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. malayajournal.orgacadpubl.eu A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule and are used to predict sites for electrophilic and nucleophilic attack. malayajournal.org Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Table 1: Illustrative Reactivity Descriptors for a Substituted Aminobenzoic Acid
| Descriptor | Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.8 eV | Energy released when an electron is added. |
Note: The values in this table are illustrative for a generic substituted aminobenzoic acid and are not specific experimental or calculated values for 2-Amino-4-(difluoromethoxy)benzoic acid.
DFT can be used to model chemical reaction pathways and identify transition states. This is valuable for understanding reaction mechanisms and predicting reaction kinetics. For related compounds, DFT has been used to study the interconversion of tautomers, such as the amine and imine forms. nih.gov By calculating the energy barrier for such conversions, the relative stability of different tautomers can be assessed. nih.gov
The surrounding solvent can significantly influence the reactivity and conformation of a molecule. rsc.orgnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of a solvent. ajchem-a.com These models can predict how the polarity of the solvent affects properties like the deprotonation site of amino and carboxylic acid groups. rsc.org For instance, in some aminobenzoic acids, the preferred site of ionization can change depending on the solvent environment. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. libretexts.org These models use molecular descriptors, which are numerical representations of chemical information, to predict the reactivity of new compounds. libretexts.orgnih.gov Descriptors can include physicochemical properties or theoretical molecular descriptors derived from computational chemistry. libretexts.org QSRR studies can be valuable in the design of new molecules with desired reactivity profiles.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic properties, such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. niscpr.res.innih.govfrontiersin.org The calculated spectra can be compared with experimental data to aid in the assignment of spectral features and to validate the computational model. niscpr.res.in For example, theoretical vibrational frequencies are often scaled to improve agreement with experimental results, accounting for systematic errors in the calculations. nih.gov Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. preprints.org
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Benzoic Acid
| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) | Assignment |
| ν(O-H) | 3450 | 3465 | O-H stretching |
| ν(N-H) | 3350 | 3360 | N-H stretching |
| ν(C=O) | 1680 | 1685 | C=O stretching |
| δ(N-H) | 1620 | 1625 | N-H bending |
Note: This table provides an illustrative example of how calculated and experimental spectroscopic data can be compared for a generic substituted benzoic acid. The values are not specific to this compound.
Applications of 2 Amino 4 Difluoromethoxy Benzoic Acid As a Building Block in Complex Molecular Architectures
Synthesis of Novel Heterocyclic Systems
The strategic placement of functional groups in 2-amino-4-(difluoromethoxy)benzoic acid allows for its participation in a variety of cyclization reactions, leading to the formation of diverse heterocyclic frameworks. The presence of the difluoromethoxy group is of particular interest as it can enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds.
Construction of Fluorinated Benzoxazoles and Pyrimidine (B1678525) Derivatives
Fluorinated benzoxazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The synthesis of these structures can be achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative. While direct experimental data for the use of this compound in this specific reaction is not extensively documented, the general synthetic pathway is well-established. nih.govorganic-chemistry.org The amino group of a substituted o-aminophenol would react with the carboxylic acid of this compound, followed by cyclization to form the benzoxazole (B165842) ring. The resulting 2-(substituted)-4-(difluoromethoxy)benzoxazole would incorporate the desirable fluorine moiety, potentially enhancing its biological activity.
Table 1: Plausible Synthetic Approaches for Heterocyclic Systems
| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |
| Fluorinated Benzoxazoles | Condensation of an o-aminophenol with a carboxylic acid. | As the carboxylic acid component, introducing the difluoromethoxy group. |
| Pyrimidine Derivatives | Condensation of a 1,3-dicarbonyl equivalent with an N-C-N synthon. | As a precursor to be modified into a suitable cyclization partner. |
This table presents potential synthetic strategies based on established chemical principles, as direct experimental data for this compound in these specific reactions is limited.
Synthesis of Indole (B1671886) Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs. The Fischer indole synthesis is a classic method for indole formation, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgnih.gov While this compound is not a direct substrate for the Fischer indole synthesis, it can be chemically converted into a suitable precursor. For example, the amino group could be transformed into a hydrazine (B178648) functionality, which could then react with a carbonyl compound to yield an indole with the difluoromethoxy group at a specific position on the benzene (B151609) ring.
Alternative methods for indole synthesis, such as those starting from o-aminobenzyl alcohols and furans, also offer potential routes where a derivative of this compound could be employed. nih.gov The resulting fluorinated indole derivatives would be of significant interest for biological evaluation.
Preparation of Quinolone Intermediates
Quinolones are a major class of synthetic antibacterial agents. The synthesis of the quinolone core often involves the cyclization of an N-arylanthranilic acid derivative. nih.govresearchgate.net Anthranilic acid (2-aminobenzoic acid) and its derivatives are key starting materials in these syntheses. This compound, as a substituted anthranilic acid, is a prime candidate for the synthesis of novel quinolone analogues.
The general approach would involve the reaction of this compound with a suitable three-carbon component, such as a β-ketoester or an ynone, followed by cyclization to form the 4-quinolone ring system. nih.gov The presence of the difluoromethoxy group at the 6-position of the resulting quinolone could significantly influence its antibacterial spectrum and potency.
Role in the Design of Advanced Materials
The unique electronic and structural properties imparted by the difluoromethoxy group make this compound an attractive monomer for the creation of advanced materials with tailored functionalities.
Precursor for Polymers and Copolymers with Tunable Properties
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, allows it to act as a monomer in polycondensation reactions. This can lead to the formation of polyamides, polyesters, or other polymers incorporating the difluoromethoxy moiety into the polymer backbone. The introduction of fluorine can enhance the thermal stability, chemical resistance, and optical properties of the resulting polymers.
While specific examples of polymers derived from this compound are not extensively reported, the synthesis of polymers from other fluorinated benzoic acid derivatives has been demonstrated. researchgate.net These studies suggest that polymers incorporating this compound could exhibit interesting properties, such as altered solubility and modified surface characteristics, making them suitable for applications in high-performance plastics, membranes, and electronic materials.
Use in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The carboxylic acid and amino groups of this compound are capable of forming strong hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. rsc.org
Furthermore, the fluorine atoms in the difluoromethoxy group can participate in halogen bonding and other non-covalent interactions, providing an additional tool for directing the self-assembly of molecules in the solid state. The field of crystal engineering utilizes these interactions to design crystalline materials with specific structures and properties. rsc.orgacs.org Studies on fluorinated benzoic acids have shown that the position and number of fluorine substituents can significantly influence the crystal packing and the resulting material properties. rsc.orgacs.org It is therefore anticipated that this compound could be a valuable component in the design of novel co-crystals and supramolecular gels with potential applications in areas such as drug delivery and materials science. nih.gov
Development of Chemical Probes and Tags
Information on the use of this compound for synthesizing chemical probes or tags is not available.
Functionalization of Peptide and Peptidomimetic Scaffolds
There is no available research demonstrating the incorporation of this compound into peptide or peptidomimetic structures.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules like 2-Amino-4-(difluoromethoxy)benzoic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Continuous flow processes allow for precise manipulation of reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic or rapid reactions often involved in fluorination. chemistryviews.orguc.pt The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, leading to higher yields, better selectivity, and reduced impurity profiles. bioduro.com For the synthesis of fluorinated α-amino acids, a protecting-group-free, semi-continuous flow process has been successfully developed, showcasing the potential for large-scale production without the need for intermediate purification steps. chemistryviews.org
Automated platforms can integrate multiple reaction and purification steps into a seamless workflow. nih.govbeilstein-journals.org This is particularly valuable in radiochemistry, where automated modules are used for the synthesis of 18F-labeled compounds, demonstrating the robustness of automation in handling fluorinated intermediates. nih.govnih.gov The integration of real-time monitoring and feedback loops in these systems enables rapid optimization and consistent production quality, paving the way for the on-demand synthesis of this compound derivatives.
| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Platforms |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |
| Safety | Handling of hazardous reagents and exothermic reactions at large scale is risky. | Improved safety by using small reaction volumes and enhanced heat dissipation. |
| Scalability | Scaling up can be complex and non-linear. | Easily scalable by running the system for longer durations or in parallel. chemistryviews.org |
| Reproducibility | Can vary between batches. | High consistency and reproducibility. uc.pt |
| Efficiency | Often requires isolation and purification of intermediates. | Allows for multi-step, continuous processes without intermediate workup. chemistryviews.org |
Chemoenzymatic and Biocatalytic Approaches to Synthesis
The quest for greener and more selective chemical transformations has led to a surge in chemoenzymatic and biocatalytic research. numberanalytics.comnih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical reactions under mild, environmentally benign conditions. For a molecule like this compound, biocatalysis offers powerful tools for stereoselective synthesis and the introduction of functional groups with high precision. the-innovation.org
Enzymes such as fluorinases, halohydrin dehalogenases, and engineered heme proteins are being explored for their ability to catalyze C-F bond formation and other transformations on fluorinated substrates. numberanalytics.comrsc.orgwpmucdn.com Halohydrin dehalogenases, for instance, have been used to synthesize enantioenriched fluoroaromatic building blocks. rsc.org Directed evolution and site-directed mutagenesis are powerful protein engineering techniques used to create enzyme variants with enhanced activity, stability, or altered substrate specificity, tailored for the synthesis of specific fluorinated compounds. numberanalytics.com This approach could lead to novel, efficient routes for producing chiral derivatives of this compound.
| Enzymatic Approach | Description | Potential Application for Synthesis |
| Fluorinases | Catalyze the direct formation of a C-F bond using a fluoride (B91410) ion source. numberanalytics.com | Direct, selective fluorination steps in the synthesis pathway. |
| Halohydrin Dehalogenases (HHDHs) | Catalyze the ring-opening of epoxides with nucleophiles, enabling access to chiral molecules. rsc.org | Enantioselective synthesis of chiral precursors or derivatives. |
| Engineered Heme Proteins | Engineered myoglobin-based catalysts can perform transformations like stereoselective cyclopropanation of fluorinated olefins. wpmucdn.com | Creation of novel, complex fluorinated structures from benzoic acid derivatives. |
| Ene-Reductases | Can be used in photoenzymatic systems to generate and control radicals for asymmetric synthesis. the-innovation.orgresearchgate.net | Stereocontrolled introduction of fluorinated motifs into various molecular scaffolds. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent modern synthetic strategies that use light and electricity, respectively, to drive chemical reactions. These methods offer unique reactivity profiles, often proceeding under mild conditions and enabling transformations that are difficult to achieve with conventional thermal methods. nih.govacs.org
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-OCF2H bonds and for C-H difluoromethylation. nih.govnih.gov These reactions typically involve the generation of radical intermediates under gentle conditions, which is highly compatible with complex, functionalized molecules. mdpi.comresearchgate.net Such strategies could be employed for the late-stage modification of derivatives of this compound or for novel synthetic routes to the core structure itself.
Electrochemical synthesis provides an alternative, reagent-free method for activation. acs.org Anodic oxidation can be used for selective fluorination by generating highly reactive intermediates at an electrode surface. acs.org This approach avoids the use of harsh chemical oxidants, contributing to a greener chemical process. The development of electrocatalytic methods for the difluoromethoxylation of aromatic systems is a promising frontier for the synthesis of this compound.
Development of Novel Analytical Methods for Trace Analysis and Purity Assessment
As the applications of this compound expand, particularly in regulated fields like pharmaceuticals, the need for highly sensitive and accurate analytical methods for its detection and quantification becomes critical. Research is focused on developing methods capable of trace analysis in complex matrices and ensuring stringent purity control.
Modern analytical techniques are essential for this purpose. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the workhorses for separating and identifying the target compound and its potential impurities. nih.govaquaenergyexpo.com Techniques like LC-MS/MS offer exceptional sensitivity and selectivity, enabling the detection of analytes at nanogram-per-liter levels, which is crucial for environmental monitoring or metabolism studies. aquaenergyexpo.com
For comprehensive purity assessment, methods that can quantify total organic fluorine are also valuable. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis that can determine the total fluorine content, complementing molecular-specific chromatographic methods. nih.gov The development of robust analytical standards and validated methods will be crucial for the quality control and regulatory acceptance of products derived from this compound.
| Analytical Technique | Principle | Application in Analysis |
| HPLC-MS/MS | Liquid chromatography for separation followed by tandem mass spectrometry for sensitive and selective detection. aquaenergyexpo.com | Quantification of trace levels of the compound and its metabolites in biological or environmental samples. |
| GC-MS | Gas chromatography for separation of volatile compounds followed by mass spectrometry for identification. nih.gov | Analysis of volatile impurities or derivatives after appropriate sample preparation. |
| Ion-Selective Electrode (ISE) | Potentiometric method that measures the activity of fluoride ions in a solution. cdc.gov | Rapid screening for inorganic fluoride impurities. |
| ICP-MS | A type of mass spectrometry capable of detecting metals and non-metals at very low concentrations. nih.gov | Determination of total fluorine content as a measure of overall fluorinated compound presence. |
Advanced Computational Modeling for De Novo Design of Fluorinated Synthons
Computational chemistry and machine learning are revolutionizing molecular design. These tools allow for the in silico prediction of molecular properties, reaction outcomes, and even the de novo design of novel molecules and synthetic pathways. nih.govhokudai.ac.jp
For fluorinated synthons like this compound, computational methods can predict how the difluoromethoxy group influences properties like binding affinity, metabolic stability, and electronic characteristics. nih.govemerginginvestigators.org Quantum chemical calculations can elucidate reaction mechanisms and help optimize synthetic conditions, reducing the need for extensive empirical experimentation. hokudai.ac.jp
Furthermore, advanced algorithms are being developed for retrosynthesis and de novo design. researchgate.netnih.gov These tools can propose novel synthetic routes to target molecules or even design new fluorinated building blocks with desired properties from scratch. Machine learning models trained on vast reaction databases can predict the feasibility of novel transformations. biorxiv.org By combining these computational approaches, researchers can accelerate the discovery and development of next-generation fluorinated compounds, identifying promising synthons and designing efficient, innovative pathways for their creation. nih.govbiorxiv.org
Q & A
Q. How can researchers optimize the synthesis of 2-Amino-4-(difluoromethoxy)benzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, the introduction of the difluoromethoxy group can be achieved via nucleophilic substitution using difluoromethylation reagents (e.g., ClCF₂O−) under anhydrous conditions . Temperature control (e.g., 60–80°C) and catalyst selection (e.g., K₂CO₃ for deprotonation) are critical to minimize side reactions. Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance purity. Monitoring by HPLC or LC-MS at intermediate steps ensures reaction progress .
Q. What analytical techniques are most suitable for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves aromatic substituent positions .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths and angles, particularly the electron-withdrawing effects of the difluoromethoxy group .
- FT-IR : Confirms carboxylic acid (-COOH) and amine (-NH₂) functionalities via O-H (2500–3000 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
Q. How does the difluoromethoxy group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The difluoromethoxy group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents like DCM or THF . Solubility profiling via shake-flask methods (pH 1–13) identifies optimal conditions for biological assays. For example, buffered solutions (pH 7.4) with co-solvents (e.g., DMSO ≤1%) mitigate precipitation .
Advanced Research Questions
Q. What mechanistic role does the difluoromethoxy group play in stabilizing intermediates during nucleophilic aromatic substitution reactions?
- Methodological Answer : The difluoromethoxy group stabilizes carbanion intermediates via inductive effects (-I) from fluorine atoms, facilitating electrophilic attacks. Computational modeling (DFT at B3LYP/6-31G* level) can map charge distribution and transition states. Experimental validation via kinetic isotope effects (KIE) or Hammett plots quantifies substituent contributions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound purity). Standardized protocols include:
- Dose-Response Curves : EC₅₀/IC₅₀ comparisons under controlled pH and temperature.
- Metabolic Stability Tests : Liver microsome assays to assess degradation rates.
Cross-referencing with structural analogs (e.g., 4-Chloro-2-(difluoromethoxy)benzoic acid) clarifies whether activity stems from the difluoromethoxy motif or other substituents .
Q. What strategies are effective for computational docking studies targeting enzymes inhibited by this compound?
- Methodological Answer :
- Ligand Preparation : Optimize protonation states (e.g., -COOH deprotonated at physiological pH) using tools like MarvinSketch.
- Binding Site Analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) identify key interactions (e.g., H-bonding with amine groups).
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, validated by in vitro enzymatic assays (e.g., fluorescence quenching) .
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies may stem from polymorphic forms or hydration states. Techniques include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions.
- Dynamic Vapor Sorption (DVS) : Measures hygroscopicity.
- Co-solvency Studies : Phase diagrams using ethanol/water mixtures improve reproducibility .
Key Takeaways
- Synthesis : Prioritize controlled difluoromethylation and purification.
- Characterization : Combine NMR, X-ray, and computational tools.
- Biological Studies : Standardize assays and cross-validate with analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
